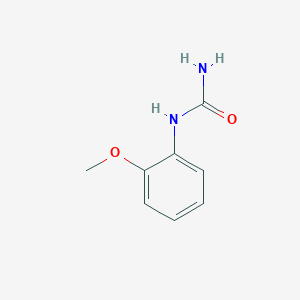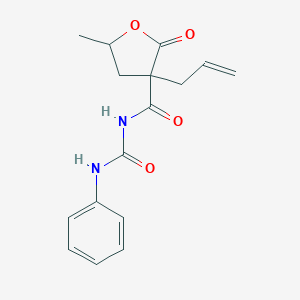
alpha-Allyl-alpha-allophanyl-gamma-butyrolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is a chemical compound that belongs to the class of gamma-butyrolactones. It is a potent bioactive molecule that has been extensively studied for its various applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Wirkmechanismus
The mechanism of action of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. Additionally, alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been found to possess potent anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using alpha-Allyl-alpha-allophanyl-gamma-butyrolactone in lab experiments is its potent bioactivity. This compound has been found to exhibit a wide range of effects, making it a promising candidate for further research. However, one of the limitations of using alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on alpha-Allyl-alpha-allophanyl-gamma-butyrolactone. For example, further studies could focus on the development of new cancer therapies based on this compound. Additionally, research could be conducted to investigate the potential use of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone as a treatment for various inflammatory disorders. Finally, more research could be conducted to elucidate the mechanism of action of this compound, which could lead to the development of new drugs with similar effects.
Synthesemethoden
The synthesis of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone involves the condensation of gamma-butyrolactone with allyl alcohol and allophanic acid. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, such as chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been extensively studied for its various applications in scientific research. It has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.
Eigenschaften
CAS-Nummer |
14305-86-3 |
|---|---|
Produktname |
alpha-Allyl-alpha-allophanyl-gamma-butyrolactone |
Molekularformel |
C16H18N2O4 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
5-methyl-2-oxo-N-(phenylcarbamoyl)-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)22-14(16)20)13(19)18-15(21)17-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H2,17,18,19,21) |
InChI-Schlüssel |
UOGZEWXYSLFAPS-UHFFFAOYSA-N |
SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=CC=C2 |
Synonyme |
AAAAGBL alpha-allyl-alpha-allophanyl-gamma-butyrolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



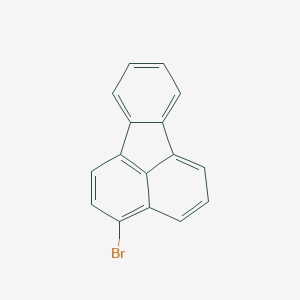
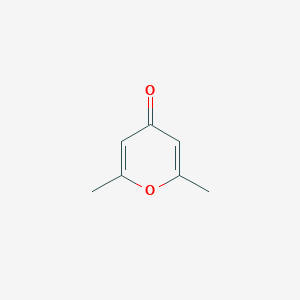
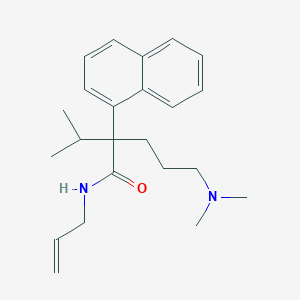
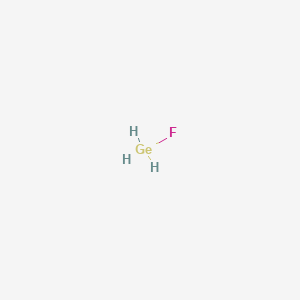
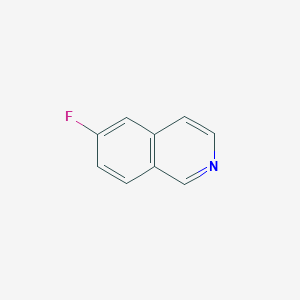
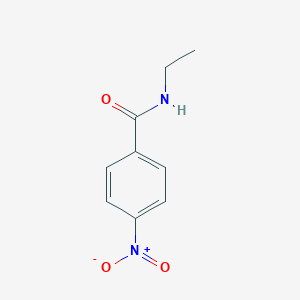
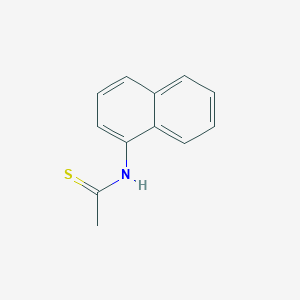
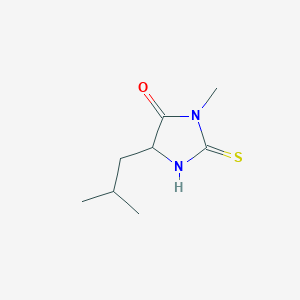
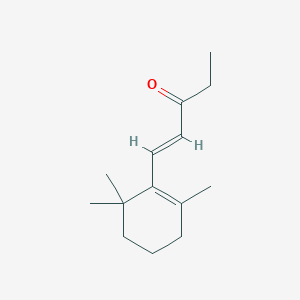
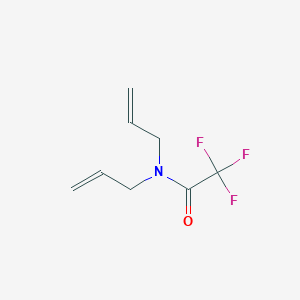
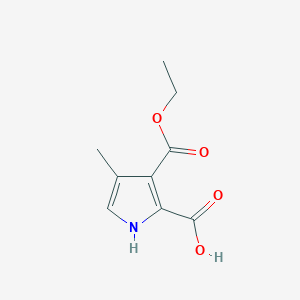
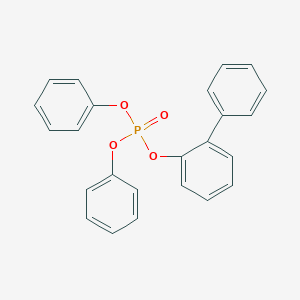
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)
